Several synthetic routes have been developed for Ibrutinib, with the most common approach involving a multistep synthesis starting from commercially available materials [, ]. A key step is the Mitsunobu reaction between 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and (S)-1-Boc-3-hydroxypiperidine, which forms the crucial chiral center []. The resulting intermediate then undergoes a series of reactions, including deprotection and acrylamide formation, to yield Ibrutinib [].
Ibrutinib functions by irreversibly inhibiting BTK, a key enzyme in the B cell receptor (BCR) signaling pathway [, ]. Upon BCR engagement, BTK is activated and initiates a cascade of downstream signaling events that ultimately lead to B cell activation, proliferation, and antibody production [, ]. Ibrutinib forms a covalent bond with Cys481 in the BTK active site, irreversibly blocking its kinase activity and disrupting BCR signaling []. This inhibition effectively hinders B cell activation and proliferation, making it a valuable tool for investigating B cell-related processes.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2